molecular formula C13H15N3O2 B1419177 5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1154372-94-7

5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1419177
CAS No.: 1154372-94-7
M. Wt: 245.28 g/mol
InChI Key: OGFQDTKKGMBXQU-UHFFFAOYSA-N
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Description

5-Methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid is a high-purity small molecule with the molecular formula C 13 H 15 N 3 O 2 . This compound belongs to the 1,2,4-triazole chemical class, which is extensively investigated in medicinal and agrochemical research due to its wide spectrum of pharmacological properties . Derivatives of 1,2,4-triazole have been reported to exhibit significant biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory effects . Their mechanism of action often involves promoting non-bonding interactions with enzyme active sites, making them valuable scaffolds in drug discovery . For instance, some 1,2,4-triazole-based hybrids have been synthesized and explored as potent inhibitors of enzymes like elastase, which is a serine protease target in the study of skin aging and inflammatory diseases . From a structural perspective, the molecule features a carboxylic acid functional group, which facilitates the formation of characteristic hydrogen-bonded dimers in the solid state, a common motif that can influence crystallinity and solubility properties . The incorporation of an isopropylphenyl substituent contributes to the lipophilicity of the compound, which can be a critical parameter in pharmacokinetic optimization. Researchers utilize this compound as a key synthetic intermediate or a building block for the development of novel heterocyclic hybrids, such as those unified with indole rings, to create new chemical entities for biological screening . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8(2)10-6-4-5-7-11(10)16-9(3)14-12(15-16)13(17)18/h4-8H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFQDTKKGMBXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC=C2C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid is a triazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the compound's biological activities, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O2C_{13}H_{16}N_4O_2. The compound features a triazole ring, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study focusing on various substituted triazoles demonstrated significant anti-proliferative effects against cancer cell lines. The compound exhibited an IC50 value indicating its effectiveness in inhibiting cell growth:

CompoundIC50 (µg/mL)Cell Line
5-Methyl Triazole13.004HepG2 (Liver Cancer)
Other Derivatives28.399HepG2

The structure-activity relationship (SAR) indicated that electron-donating groups significantly enhance the anticancer activity of triazoles .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. A comparative study on various triazole derivatives showed that they possess potent activity against a range of pathogens. The following table summarizes the antimicrobial efficacy of selected triazoles:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Methyl TriazoleStaphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Other Triazole DerivativesVariousVaries

These findings suggest that modifications to the triazole structure can lead to enhanced antimicrobial activity .

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have also been explored. In vitro assays indicated that certain derivatives can inhibit pro-inflammatory cytokines, thus suggesting potential therapeutic applications in inflammatory diseases. The following data illustrates the effect of the compound on cytokine production:

CompoundCytokine Inhibition (%)
5-Methyl TriazoleTNF-α: 70%
IL-6: 65%
Other Triazole DerivativesVaries

These results indicate that the compound may serve as a lead for developing new anti-inflammatory agents .

Case Studies and Research Findings

A recent study synthesized several derivatives of triazoles and evaluated their biological activities. Among these, this compound was highlighted for its promising anticancer and antimicrobial activities. The study utilized MTT assays to assess cell viability and determined the IC50 values for various compounds against different cancer cell lines .

Another investigation into the structure–activity relationship of triazoles found that substituents on the phenyl ring significantly influenced both anticancer and antimicrobial efficacy. The presence of methyl groups at specific positions enhanced biological activity, emphasizing the importance of molecular modifications in drug design .

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

One of the primary applications of 5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid is as a fungicide. Triazole compounds are known for their ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This property makes them effective against a range of plant pathogens.

Case Study: Efficacy Against Fungal Diseases

A study conducted on the efficacy of triazole derivatives, including this compound, showed promising results in controlling fungal diseases in crops such as wheat and barley. The compound demonstrated a significant reduction in disease severity compared to untreated controls, highlighting its potential as a viable agricultural fungicide.

Pharmaceutical Applications

Antifungal Activity

The antifungal properties of triazoles extend to medical applications as well. This compound can be investigated for its effectiveness against various fungal infections in humans.

Case Study: Clinical Trials

In clinical settings, triazole derivatives have been evaluated for their safety and efficacy in treating systemic fungal infections. Preliminary results suggest that compounds similar to this compound may offer advantages over existing antifungal therapies by providing broader spectrum activity with reduced toxicity.

Materials Science Applications

Polymer Chemistry

In materials science, the incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties. The unique structure of this compound allows for modifications that can lead to improved thermal stability and mechanical strength.

Research Findings

Research indicates that polymers modified with triazole derivatives exhibit enhanced thermal resistance and mechanical properties compared to unmodified polymers. This suggests potential applications in the development of high-performance materials for industrial use.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
AgricultureFungicideSignificant reduction in fungal disease severity
PharmaceuticalsAntifungal agentPromising results against systemic infections
Materials SciencePolymer modificationEnhanced thermal stability and mechanical strength

Comparison with Similar Compounds

The compound is compared to analogs with variations in the triazole ring substitution pattern, substituent groups, and heterocyclic cores.

Structural and Functional Differences

Table 1: Structural Comparison of Selected Analogs
Compound Name Core Structure Substituents (Position) Key Functional Groups Biological Activity (Reported)
5-Methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid (Target) 1,2,4-Triazole - 2-(Propan-2-yl)phenyl (1)
- Methyl (5)
Carboxylic acid (3) Not explicitly reported
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole - 3-(CF₃)phenyl (1)
- Methyl (5)
Carboxylic acid (4) Antibacterial (CF₃ enhances activity)
5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid 1,2,4-Triazole - 2-Nitrophenyl (1)
- 2-Methylpropyl (5)
Carboxylic acid (3) Potential antimicrobial (nitro group)
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole-Pyrazole hybrid - Pyrazole (5)
- Phenyl (4)
Thiol (3) Antioxidant (thiol-mediated)
5-{[1,1'-Biphenyl]-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid Pyrazole - Biphenyl (5)
- 3-Methylphenyl (1)
Carboxylic acid (3) Not explicitly reported

Key Findings from Comparative Studies

Triazole Isomerism :

  • 1,2,4-Triazole vs. 1,2,3-Triazole : The position of nitrogen atoms in the triazole ring influences electronic properties and binding interactions. 1,2,4-Triazoles (target compound) exhibit greater metabolic stability compared to 1,2,3-triazoles, as seen in antibacterial studies .

Substituent Effects: Electron-Withdrawing Groups (EWGs): Analogs with nitro (NO₂) or trifluoromethyl (CF₃) groups (e.g., CAS 121732-24-9 and 499771-21-0) show enhanced antibacterial activity due to increased electrophilicity . Lipophilic Groups: The propan-2-yl group in the target compound improves membrane permeability compared to smaller alkyl chains (e.g., methylpropyl in CAS 121732-24-9) .

Functional Group Impact :

  • Carboxylic Acid vs. Thiol : Thiol-containing analogs (e.g., 5-(5-methylpyrazol-3-yl)-4-phenyl-4H-triazole-3-thiol) exhibit superior antioxidant activity via radical scavenging, while carboxylic acid derivatives may target enzymatic active sites .

Heterocycle Hybridization :

  • Pyrazole-triazole hybrids () demonstrate dual mechanisms of action (e.g., antioxidant and antimicrobial), whereas single-core triazoles like the target compound may have more specific interactions .

Q & A

Basic: What synthetic routes are recommended for synthesizing 5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer:
A common approach involves cyclocondensation reactions using precursors like substituted phenylhydrazines and carboxylic acid derivatives. For example, refluxing 3-formyl-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid with sodium acetate as a catalyst (3–5 hours, followed by recrystallization from DMF/acetic acid) has been effective for analogous triazole-carboxylic acids . Optimization strategies include:

  • Catalyst Screening : Sodium acetate enhances reaction rates in acidic media.
  • Solvent Selection : Acetic acid acts as both solvent and proton donor, improving cyclization efficiency.
  • Purification : Recrystallization from DMF/acetic acid yields high-purity crystals (>97% purity) .

Basic: What spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm substituent positions (e.g., methyl and isopropyl groups) and triazole ring formation. For example, the methyl group at position 5 typically resonates at δ 2.1–2.3 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 271.19 for C11_{11}H8_{8}F3_{3}N3_{3}O2_{2}) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%) and identifies byproducts .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?

Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., thermal motion artifacts or twinning) require:

  • Refinement Software : SHELXL (SHELX suite) is widely used for small-molecule refinement. Its robust algorithms handle high-resolution data and twinning, with R-factors <5% achievable for well-diffracting crystals .
  • Visualization Tools : ORTEP-3 generates thermal ellipsoid plots to identify disordered regions. For example, the isopropyl group may exhibit rotational disorder, which can be modeled using PART instructions in SHELXL .
  • Validation : Check CIF files with PLATON or CheckCIF to ensure geometric plausibility (e.g., bond distances within 0.02 Å of expected values) .

Advanced: What strategies are effective in analyzing conflicting bioactivity data across cancer cell lines?

Methodological Answer:
Conflicting antiproliferative data (e.g., 40% inhibition in NCI-H522 vs. 62% in LOX IMVI) may arise due to:

  • Cell Line Heterogeneity : Use multiple cell lines (e.g., A549/ATCC for lung cancer, UO-31 for kidney cancer) to assess selectivity.
  • Dose-Response Curves : Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism) to normalize potency metrics.
  • Mechanistic Studies : Pair viability assays with target engagement assays (e.g., enzyme inhibition for triazole derivatives targeting kinases) .
Cell Line Growth Inhibition (GP%) Reference
NCI-H522 (lung)40%
LOX IMVI (melanoma)62%

Advanced: How to design stability studies for this compound under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC every 30 days .
  • pH Stability : Prepare buffered solutions (pH 1–13) and analyze by UV-Vis spectroscopy. Triazole rings are stable at pH 4–8 but hydrolyze under strongly acidic/basic conditions .
  • Light Sensitivity : Expose to UV light (320–400 nm) for 48 hours; track photodegradation products using LC-MS .

Advanced: What computational methods predict the binding affinity of this compound with target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., cyclooxygenase-2). The carboxylic acid group often forms hydrogen bonds with catalytic residues .
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable docking poses .
  • QSAR Modeling : Build regression models using descriptors like logP and topological polar surface area (TPSA) to predict bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid

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